

# 2-Ethoxypentane vs 1-Ethoxypentane structural isomers

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: 2-Ethoxypentane

CAS No.: 1817-89-6

Cat. No.: S705075

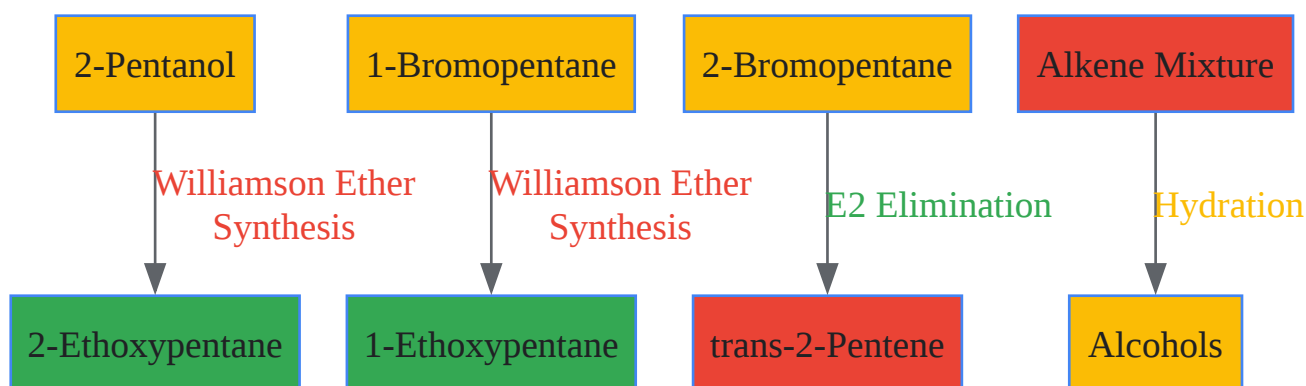
Get Quote

## Basic Identification & Structure

The core difference between these structural isomers lies in the position of the ether oxygen atom, which significantly influences their three-dimensional structure and physical properties.

Property	1-Ethoxypentane	2-Ethoxypentane
IUPAC Name	1-Ethoxypentane (Pentylethyl ether)	2-Ethoxypentane (Ethyl sec-pentyl ether)
CAS Number	Information Missing	1817-89-6 [1] [2] [3]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O	C <sub>7</sub> H <sub>16</sub> O [1] [2] [3]
Molar Mass	116.20 g/mol	116.20 g/mol [2] [3]
Structure	CH <sub>3</sub> - CH <sub>2</sub> - CH <sub>2</sub> - CH <sub>2</sub> - CH <sub>2</sub> - O - CH <sub>2</sub> - CH <sub>3</sub>	CH <sub>3</sub> - CH <sub>2</sub> - CH <sub>2</sub> - CH(O - CH <sub>2</sub> - CH <sub>3</sub> ) - CH <sub>3</sub>

The synthesis pathways for these isomers can be visualized as follows:



Click to download full resolution via product page

*Synthesis and Reaction Pathways for Pentyl Ethers and Related Compounds*

## Physical Properties

The following table summarizes the known physical properties of **2-Ethoxypentane**. Data for 1-Ethoxypentane is absent from the search results, highlighting a key data gap.

Property	2-Ethoxypentane (Experimental & Calculated Data)
Density	0.77 g/cm <sup>3</sup> [3]
Boiling Point	377.50 K (104.35 °C) [1], 109°C [3]
Flash Point	9°C [3]
Vapor Pressure	29.6 mmHg at 25°C [3]
Index of Refraction	1.395 [3]
Critical Temperature (T <sub>c</sub> )	549.69 K [1]
Critical Pressure (P <sub>c</sub> )	2773.00 kPa [1]
Standard Enthalpy of Formation (ΔfH°gas)	-325.31 kJ/mol [1]

Property	2-Ethoxypentane (Experimental & Calculated Data)
Octanol-Water Partition Coefficient (logP)	2.212 (logP <sub>oct/wat</sub> ) [1]

## Experimental Protocols for Comparison

To objectively compare these isomers, you can conduct the following experiments. The protocols are adapted from general principles found in the search results.

### HPLC Retention Behavior Comparison

This method is highly effective for separating and identifying closely related structural isomers.

- **Objective:** To separate 1-Ethoxypentane and **2-Ethoxypentane** and determine their relative retention times.
- **Principle:** In Reversed-Phase HPLC, a **more polar compound will elute first**. The branched structure of **2-Ethoxypentane** may make it slightly more polar or alter its interaction with the stationary phase compared to the linear 1-Ethoxypentane [4].
- **Prediction Method:** You can use the **Linear Calibration using Two Reference Substances (LCTRS)** method to accurately predict retention times. This method uses a linear relationship established with two reference compounds to calculate the retention time of analytes, making it more robust than traditional relative retention methods [5].
- **Proposed Protocol:**
  - **Column:** Standard C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
  - **Mobile Phase:** Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30, v/v).
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as these ethers lack strong chromophores.
  - **Procedure:** Inject a mixture of the two isomers and record the chromatogram. The isomer with the shorter retention time is more polar.

### Chemical Reactivity Test with Hydrogenic Iodide (HI)

Ethers are cleaved by strong acids like HI. The mechanism and products can differ between primary and secondary alkoxy groups.

- **Objective:** To compare the major products formed from the acid cleavage of each isomer.
- **Principle:** When mixed ethers are reacted with HI, the iodide ion can attack the less sterically hindered side via an  $S_N2$  mechanism. For **2-Ethoxypentane**, the ethoxy side (ethyl group) is less hindered and is attacked first, producing iodoethane. The pentanol side is secondary and could undergo further reaction to form a mixture of alkyl iodides [6].
- **Proposed Protocol:**
  - Add 1 mmol of the ether (e.g., **2-Ethoxypentane**) to a round-bottom flask.
  - Add 5 mL of a 57% HI solution.
  - Reflux the mixture for 1 hour.
  - Cool the mixture and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting alkyl iodides (e.g., iodoethane and 2-iodopentane).

## Key Comparative Insights

- **Synthesis & By-products:** The synthesis of **2-Ethoxypentane** from 2-bromopentane must be carefully controlled, as the secondary halide is also prone to **E2 elimination**, producing **trans-2-pentene** as a major by-product, especially when using a strong base like ethoxide [7]. This is less of an issue with the primary halide used for 1-Ethoxypentane.
- **Data Gap for 1-Ethoxypentane:** The lack of specific data for 1-Ethoxypentane is a significant limitation. The properties in the table above are for **2-Ethoxypentane** only.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - 2 (CAS 1817-89-6) - Chemical & Ethoxypentane ... Physical Properties [chemeo.com]
2. - 2 Ethoxypentane [webbook.nist.gov]
3. - 2 | CAS#:1817-89-6 | Chemsrvc ethoxypentane [chemsrc.com]
4. - HPLC Forum Retention Time Chromatography [chromforum.org]
5. A simple method for HPLC prediction: linear calibration... retention time [cmjournal.biomedcentral.com]

6. organic chemistry - What is the major product of the reaction of... [chemistry.stackexchange.com]

7. -Bromopentane is heated with potassium ethoxide in ethanol. [vedantu.com]

To cite this document: Smolecule. [2-Ethoxypentane vs 1-Ethoxypentane structural isomers].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b705075#2-ethoxypentane-vs-1-ethoxypentane-structural-isomers]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com